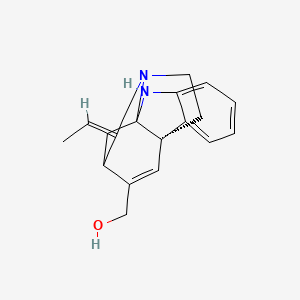
Minfiensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minfiensine, also known as this compound, is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The synthesis of minfiensine has been explored extensively, with numerous methods developed to achieve its complex tetracyclic structure. Notable approaches include:
- Total Synthesis Techniques : The total synthesis of this compound has been accomplished using various strategies. One prominent method involves a nine-step enantioselective process that utilizes organocatalytic Diels–Alder/amine cyclization to construct the core structure efficiently . Another method reported a concise total synthesis using traditional methods starting from commercially available materials, highlighting the Fischer indole synthesis and Heck alkylation techniques .
- Palladium-Catalyzed Reactions : The use of palladium-catalyzed reactions has been pivotal in constructing carbon–carbon bonds necessary for this compound's synthesis. These reactions include asymmetric Heck coupling and intramolecular cyclizations that facilitate the formation of the compound's intricate framework .
This compound exhibits promising biological properties, particularly in anticancer research. Studies have indicated that it possesses significant anticancer activity, making it a candidate for further pharmacological exploration. The structural features of this compound are similar to other bioactive alkaloids found in traditional medicine, which enhances its potential therapeutic applications .
Case Studies
- Anticancer Properties : Research has demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Traditional Medicine : Similar alkaloids from the Strychnos genus have been used in traditional medicine for their analgesic and anti-inflammatory properties. The exploration of this compound within this context may lead to new therapeutic agents derived from natural products .
- Synthetic Methodologies : The innovative synthetic routes developed for this compound have implications beyond this compound, providing methodologies applicable to other complex natural products. The advancements in enantioselective catalysis and cascade reactions represent significant contributions to organic synthesis .
Comparative Data Table
| Synthesis Method | Steps Required | Yield (%) | Key Features |
|---|---|---|---|
| Enantioselective Organocatalysis | 9 | 21 | Utilizes Diels–Alder/amine cyclization |
| Palladium-Catalyzed Reactions | 15 | 6.5 | Employs asymmetric Heck cyclization |
| Concise Total Synthesis | Various | Variable | Incorporates Fischer indole synthesis |
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[(1R,12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-13-11-21-8-7-18-9-14(12-22)15(13)10-19(18,21)20-17-6-4-3-5-16(17)18/h2-6,9,15,20,22H,7-8,10-12H2,1H3/b13-2-/t15?,18-,19?/m1/s1 |
InChI-Schlüssel |
HICMXDKNSCMBDU-DWTWEHMQSA-N |
Isomerische SMILES |
C/C=C\1/CN2CC[C@@]34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |
Kanonische SMILES |
CC=C1CN2CCC34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |
Synonyme |
minfiensine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















